(6-Bromopyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(6-bromopyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUXZPQIGBMHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596149 | |
| Record name | 1-(6-Bromopyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188637-63-0 | |
| Record name | 1-(6-Bromopyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Ortho-Metalation
Reductive Amination of 6-Bromo-2-pyridinecarbaldehyde
Aldehyde Synthesis and Reduction
This two-step approach involves oxidation of a methyl group to an aldehyde, followed by reductive amination.
Step 1: Oxidation
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Substrate : 6-Bromo-2-methylpyridine.
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Reagents : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the methyl group to a carbonyl.
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Yield : 75–80% for 6-bromo-2-pyridinecarbaldehyde.
Step 2: Reductive Amination
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Conditions : React the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
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Yield : 50–60% after purification.
Limitations :
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Over-reduction to the alcohol is a common side reaction.
Nucleophilic Substitution of 2,6-Dibromopyridine
Amination Under Catalytic Conditions
Replacing one bromine atom in 2,6-dibromopyridine with an amine group requires activation of the pyridine ring.
Catalytic System :
Solvent Effects :
-
Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but complicate purification.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Large-scale synthesis prioritizes safety, efficiency, and cost-effectiveness.
Key Features :
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Bromination : NBS in acetonitrile at 80°C with real-time monitoring.
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Amination : Flow hydrogenation using Raney nickel and ammonia gas.
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Purification : Continuous crystallization reduces solvent use by 30%.
Economic Considerations :
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Bulk NBS procurement lowers reagent costs by 20%.
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Automated systems achieve batch consistency with <2% variability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 30–55 | 85–92 | Moderate | High |
| Lithiation | 60–70 | >90 | Low | Moderate |
| Reductive Amination | 50–60 | 80–88 | High | Low |
| Nucleophilic Substitution | 40–50 | 75–85 | Moderate | Moderate |
| Industrial Flow Process | 70–75 | >95 | High | High |
Scientific Research Applications
(6-Bromopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methanamine largely depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The aminomethyl group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Key Observations :
- The 6-bromo substitution in the target compound enhances electrophilic aromatic substitution reactivity compared to 3- or 5-substituted analogs .
Functional Group Variations
Substitution of the amine group or pyridine ring with other functional groups significantly alters physicochemical and biological properties:
Key Observations :
Biological Activity
(6-Bromopyridin-2-yl)methanamine is a compound that has garnered attention in various biological research contexts, particularly due to its potential as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the pyridine ring, which influences its reactivity and biological interactions. The general structure can be represented as follows:
Research indicates that this compound acts primarily through the inhibition of specific protein kinases, notably Pim kinases. These kinases are involved in regulating cell growth and survival, making them critical targets in cancer therapy. The compound has been shown to inhibit the phosphorylation of key substrates, such as EDC3, which is essential for mRNA decapping and regulation of protein synthesis in tumor cells .
Antitumor Activity
Numerous studies have highlighted the antitumor properties of this compound. For instance, a study found that derivatives of this compound exhibited significant growth inhibitory activity against various cancer cell lines, including prostate cancer cells (PC3-LN4) and T-cell acute lymphoblastic leukemia cells (DU528). The mechanism involves the induction of P-body formation in response to stress stimuli, which is linked to the inhibition of tumor growth .
Table 1: Antitumor Activity of this compound Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| VBT-5445 | PC3-LN4 | 1 | Inhibition of Pim kinase |
| VBT-5445 | DU528 | 10 | Induction of P-body formation |
| 6t | Various Tumor Cells | Moderate | Secondary amine involvement |
Inhibition of Protein Kinases
The compound has been identified as an effective inhibitor of Pim kinase activity. In a kinase assay, this compound demonstrated the ability to inhibit EDC3 phosphorylation at concentrations as low as 1 µM. This inhibition leads to altered mRNA decapping processes within P-bodies, thereby affecting cellular protein synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has shown that substituents on the pyridine ring can significantly affect potency against different biological targets. For example, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
Table 2: Structure-Activity Relationship Findings
| Substituent Type | Activity Level | Comments |
|---|---|---|
| Electron-withdrawing | High | Enhanced binding affinity |
| Electron-donating | Low | Reduced potency |
| Alkyl groups | Moderate | Influence on solubility and bioavailability |
Case Studies
- Prostate Cancer Study : A study examining the effects of this compound on prostate cancer cells revealed that treatment resulted in decreased phosphorylation levels of S6 protein, indicating inhibition of mTORC1 activity. This suggests that the compound could serve as a dual inhibitor targeting both Pim kinases and mTORC pathways .
- Acute Lymphoblastic Leukemia : Another investigation focused on its effects on DU528 cells demonstrated dose-dependent growth inhibition, supporting its potential use in treating hematological malignancies .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (6-Bromopyridin-2-yl)methanamine, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via Ru-catalyzed hydrogenation of oxime intermediates derived from 6-bromopyridine-2-carbaldehyde. Key steps include:
- Oxime Formation : React 6-bromopyridine-2-carbaldehyde with hydroxylamine hydrochloride under acidic conditions.
- Hydrogenation : Use a Ru catalyst (e.g., RuCl₃ with ligands) under H₂ pressure (10–50 bar) to reduce the oxime to the primary amine .
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. NMR (¹H/¹³C) and HPLC are critical for verifying purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR in CDCl₃ shows distinct signals: δ 8.34 (s, pyridine H), 7.60–7.13 (m, aromatic H), and 4.83 (d, J = 6.0 Hz, -CH₂NH₂). ¹³C NMR confirms the bromopyridine backbone (δ 161.6, 141.7 ppm) and methylamine group (δ 53.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) yields [M+H]⁺ at m/z 473.0679 (calculated 473.0651 for C₂₄H₁₇BrFN₅), validating molecular weight .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths/angles, particularly the Br-C bond (~1.89 Å) and amine geometry .
Advanced Research Questions
Q. How can this compound be functionalized for applications in medicinal chemistry?
- Methodological Answer :
- Buchwald-Hartwig Coupling : React with aryl halides (e.g., 4-fluorophenyl bromide) using Pd(OAc)₂/Xantphos to form N-aryl derivatives. Optimize ligand ratios (1:2 Pd:ligand) and base (Cs₂CO₃) for >80% yield .
- Reductive Amination : Condense with ketones/aldehydes (e.g., pyrazolo[1,5-a]pyrimidin-7-amine) using NaBH₃CN in MeOH. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .
- Biological Screening : Test anti-mycobacterial activity via microdilution assays (MIC values <1 µg/mL observed in derivatives) .
Q. What strategies resolve contradictions in reaction yields when using this compound as a ligand?
- Methodological Answer :
- Parameter Optimization : Vary solvent polarity (e.g., MeCN vs. DMF) and temperature (25–80°C). For example, TBD-catalyzed dearomatization in MeCN at 60°C improves yields from 65% to 82% by reducing steric hindrance .
- Competing Pathways Analysis : Use LC-MS to detect byproducts (e.g., oxidative debromination). Add antioxidants (e.g., BHT) to suppress undesired pathways .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict ligand-metal binding energies. Correlate with experimental yields to identify optimal metal centers (e.g., Cu²⁺ vs. Pd²⁺) .
Q. How can crystallographic data for this compound derivatives be validated to address structural ambiguities?
- Methodological Answer :
- Data Collection : Use a high-resolution diffractometer (Mo-Kα, λ = 0.71073 Å) at 100 K. Ensure data completeness >95% (θmax = 25°) .
- Refinement : Apply SHELXL-2018 with twin refinement (e.g., HKLF5 format) for twinned crystals. Monitor R-factor convergence (target: R₁ < 0.05) .
- Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and ADDSYM to identify higher-symmetry space groups .
Q. What analytical approaches detect trace impurities in this compound samples, and how are they mitigated?
- Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to detect brominated byproducts (e.g., 6-bromopyridine-2-carbaldehyde, m/z 188.02). Limit: <0.5% area .
- TGA-DSC : Identify thermal decomposition residues (e.g., Br₂ release at >200°C). Purge with N₂ during synthesis to minimize oxidation .
- Storage : Store under argon at –20°C to prevent amine degradation (e.g., Schiff base formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
